BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMINO)CARBONYL]PROPYL]-N4-HYDROXY-3-(HYDROXYMETHYL)-2-(4-METHOXYPHENYL)-, (2S,3R)-

Catalog No.
S3350609
CAS No.
205807-59-6
M.F
C19H29N3O6
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMI...

CAS Number

205807-59-6

Product Name

BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMINO)CARBONYL]PROPYL]-N4-HYDROXY-3-(HYDROXYMETHYL)-2-(4-METHOXYPHENYL)-, (2S,3R)-

IUPAC Name

(2S,3R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-3-(hydroxymethyl)-2-(4-methoxyphenyl)butanediamide

Molecular Formula

C19H29N3O6

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C19H29N3O6/c1-19(2,3)15(18(26)20-4)21-17(25)14(13(10-23)16(24)22-27)11-6-8-12(28-5)9-7-11/h6-9,13-15,23,27H,10H2,1-5H3,(H,20,26)(H,21,25)(H,22,24)/t13-,14+,15+/m0/s1

InChI Key

IOLRUMINDIUCLJ-RRFJBIMHSA-N

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=O)C(C1=CC=C(C=C1)OC)C(CO)C(=O)NO

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC)NC(=O)[C@H](C1=CC=C(C=C1)OC)[C@H](CO)C(=O)NO

Butanediamide, N1-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-N4-hydroxy-3-(hydroxymethyl)-2-(4-methoxyphenyl)-, (2S,3R)- is a complex organic compound with the molecular formula C₁₉H₂₉N₃O₆ and a molecular weight of approximately 395.45 g/mol. It features a butanediamide backbone with various functional groups, including hydroxymethyl and methoxyphenyl substituents, which contribute to its chemical properties and potential biological activities. The compound is identified by its CAS number 205807-59-6 and is also known by the code PKF-242-484 in some databases .

The chemical reactivity of butanediamide can be attributed to its amide and hydroxyl functional groups. Key reactions include:

  • Hydrolysis: In the presence of water or acidic conditions, the amide bonds can undergo hydrolysis to yield corresponding carboxylic acids and amines.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, particularly under acidic conditions.
  • Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, potentially forming new compounds with electrophiles.

Research indicates that butanediamide exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential anti-inflammatory and analgesic effects. Its structural components suggest that it may interact with specific biological targets, making it a candidate for further investigation in drug development. Preliminary studies have shown that it may modulate pathways involved in pain perception and inflammation .

The synthesis of butanediamide can be achieved through several methods:

  • Multi-step Synthesis: Starting from simple precursors such as butyric acid derivatives, followed by amination and carbonylation steps to introduce the methylamino and hydroxymethyl groups.
  • Coupling Reactions: Utilizing coupling agents to form the amide linkage between the butanediamine derivative and various acylating agents.
  • Chiral Resolution: Employing chiral catalysts or reagents to ensure the (2S,3R) stereochemistry is maintained throughout the synthesis process.

Butanediamide has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new analgesic or anti-inflammatory drugs.
  • Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
  • Agriculture: Investigations into its efficacy as a pesticide or herbicide are ongoing due to its chemical properties.

Studies on the interactions of butanediamide with biological macromolecules are crucial for understanding its mechanism of action. Research has focused on:

  • Protein Binding: Investigating how butanediamide binds to target proteins involved in inflammatory pathways.
  • Receptor Interaction: Evaluating its affinity for various receptors that mediate pain and inflammation responses.
  • Cell Line Studies: Assessing its effects on cell viability and function in cultured human cell lines.

Similar Compounds

Butanediamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructureBiological ActivityUnique Features
N,N-DimethylbutanamideC₅H₁₁NOMild analgesic propertiesSimpler structure
4-MethoxyphenylacetamideC₉H₁₁NO₂Analgesic effectsContains an acetyl group
HydroxybutanamideC₄H₉NO₂Anti-inflammatory potentialLacks methoxy substituent

These compounds highlight the unique aspects of butanediamide, particularly its complex structure and potential pharmacological applications. Each compound's distinct functional groups contribute to variations in their biological activities, making butanediamide a noteworthy subject for further research in medicinal chemistry .

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

395.20563565 g/mol

Monoisotopic Mass

395.20563565 g/mol

Heavy Atom Count

28

UNII

Q4Y6E79VUH

Wikipedia

CHEMBL72511

Dates

Modify: 2023-07-26

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